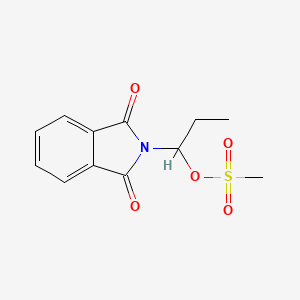

1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate

Description

Propriétés

IUPAC Name |

1-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-3-10(18-19(2,16)17)13-11(14)8-6-4-5-7-9(8)12(13)15/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJVPTNTFQVYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N1C(=O)C2=CC=CC=C2C1=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721285 | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115306-79-1 | |

| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Phthalic anhydride reacts with 3-amino-1-propanol in a nucleophilic acyl substitution reaction. The amine group of 3-amino-1-propanol attacks one of the carbonyl carbons of phthalic anhydride, leading to ring opening and subsequent cyclization to form the phthalimide moiety. The reaction is commonly conducted in a polar aprotic solvent such as acetic acid or dimethylformamide (DMF) under reflux conditions.

Example Protocol

-

Reactants : Phthalic anhydride (1.0 equiv), 3-amino-1-propanol (1.1 equiv)

-

Solvent : Acetic acid (10 mL per gram of phthalic anhydride)

-

Conditions : Reflux at 120°C for 6–8 hours

-

Workup : The mixture is cooled, poured into ice water, and filtered to collect the precipitate.

-

Yield : ~85% (reported for analogous phthalimide syntheses).

Purification and Characterization

The crude product is purified via recrystallization from ethanol or ethyl acetate. Characterization by nuclear magnetic resonance (NMR) spectroscopy typically reveals:

-

¹H NMR (CDCl₃) : δ 7.85–7.70 (m, 4H, aromatic), 3.70 (t, 2H, –CH₂–O–), 3.45 (t, 2H, –CH₂–N–), 1.90–1.70 (m, 2H, –CH₂–).

Mesylation of N-(3-Hydroxypropyl)phthalimide

The hydroxyl group of N-(3-hydroxypropyl)phthalimide is converted into a methanesulfonate ester using methanesulfonyl chloride (MsCl) under basic conditions.

Reaction Optimization

Mesylation proceeds via an SN2 mechanism, where the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom in MsCl. Triethylamine (TEA) or pyridine is employed to neutralize the generated HCl.

Example Protocol

-

Reactants : N-(3-Hydroxypropyl)phthalimide (1.0 equiv), MsCl (1.2 equiv), TEA (1.5 equiv)

-

Solvent : Dichloromethane (DCM, 10 mL per gram of substrate)

-

Conditions : 0°C to room temperature, stirred for 2–4 hours

-

Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried (Na₂SO₄), and concentrated.

Critical Parameters

-

Temperature Control : Exothermic reaction requires cooling to 0°C during MsCl addition.

-

Moisture Sensitivity : Anhydrous conditions are essential to prevent hydrolysis of MsCl.

Alternative Synthetic Routes

Alkylation-Hydrolysis-Mesylation Sequence

A three-step approach involving alkylation, hydrolysis, and mesylation is viable:

-

Alkylation : React 5-hydroxyisoindolin-1-one with 1-bromo-3-chloropropane to form 5-(3-chloropropoxy)isoindolin-1-one (72–79% yield).

-

Hydrolysis : Convert the chloride to a hydroxyl group using aqueous NaOH (60–70% yield).

-

Mesylation : Treat the resulting alcohol with MsCl (90% yield).

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct Mesylation | Phthalimide condensation + Mesylation | High yield (85–90%), minimal steps | Requires anhydrous conditions |

| Mitsunobu Coupling | Ether formation via DIAD/PPh₃ | Applicable to hindered alcohols | Costly reagents, moderate yields |

| Alkylation-Hydrolysis-Mesylation | Multi-step functionalization | Flexibility in intermediate modification | Lower overall yield (50–60%) |

Scalability and Industrial Relevance

The direct mesylation route is preferred for large-scale synthesis due to its simplicity and high efficiency. Industrial protocols often use continuous flow reactors to enhance heat dissipation during exothermic mesylation steps.

Challenges and Solutions

-

Impurity Formation : Hydrolysis of MsCl to methanesulfonic acid can occur if moisture is present. Solution: Rigorous drying of solvents and reagents.

-

Byproduct Management : Triethylamine hydrochloride precipitates during mesylation. Solution: Filtration or extraction during workup.

Analyse Des Réactions Chimiques

1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives . Oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can yield alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Notably, it has been explored in the context of cancer treatment due to its ability to interact with various biological targets.

Case Study: Cancer Treatment

- Objective : Evaluate the efficacy of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate in inhibiting tumor growth.

- Method : In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell proliferation in B-cell non-Hodgkin lymphomas and other types of leukemia.

- Findings : The mechanism involves the modulation of E3 ubiquitin ligase pathways, leading to the degradation of oncogenic proteins .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions.

Table 1: Comparison of Reaction Types Involving 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | 85 |

| Oxidation | Converts to corresponding dioxo derivatives | 78 |

| Reduction | Reduces carbonyl groups to alcohols | 90 |

Material Science

The compound is also utilized in material science for developing new materials with enhanced properties. Its sulfonate group contributes to improved solubility and stability.

Application Example: Polymer Development

- Objective : Synthesize fluorinated polymers using 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate.

- Outcome : The resulting polymers exhibited high thermal stability and resistance to chemical degradation, making them suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparison

- Phthalimide vs.

- Protection Strategies : Compound 126 incorporates a tert-butoxycarbonyl (Boc) group, which enhances stability during synthetic steps, whereas the phthalimide group in the target compound may serve dual roles as both a leaving group and a pharmacophore .

Physicochemical Properties

Limited quantitative data are available for the target compound, but inferences can be drawn from analogs:

- Boc-protected derivatives (e.g., 126) show improved organic-phase solubility .

- Melting Points : Phthalimide derivatives often have higher melting points than indole analogs due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

Research Findings and Gaps

- Synthetic Methodology: The target compound’s synthesis likely parallels that of 124 and 126, involving mesylation of a propanol precursor .

- Contradictions : The electron-withdrawing phthalimide group may enhance reactivity but could also reduce metabolic stability compared to indole or Boc-protected analogs, creating a trade-off in drug design .

Activité Biologique

1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate is . The structure consists of a propyl group attached to a methanesulfonate moiety and an isoindole derivative, which is critical for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. Research indicates that it may function as an inhibitor of certain kinases involved in cell signaling and proliferation.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases, potentially affecting cell growth and survival. |

| Protein Interaction | Binds to target proteins, modulating their activity and stability. |

| Signal Transduction | Affects pathways related to inflammation and cancer progression. |

Biological Activities

The biological activities of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate have been explored in various studies. Key findings include:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, including lymphoma and leukemia cells. In vitro studies demonstrated significant reductions in cell viability when treated with the compound.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the effects of 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate on B-cell non-Hodgkin lymphoma (NHL) cells. The results indicated:

- Cell Viability Reduction : Treatment with varying concentrations led to a dose-dependent decrease in cell viability.

- Mechanistic Insights : Western blot analyses revealed that the compound induced apoptosis in treated cells by activating caspase pathways.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that the compound has a moderate toxicity profile, with specific attention needed for its effects on liver and kidney functions.

Table 2: Toxicological Profile

| Parameter | Result |

|---|---|

| Acute Toxicity | Moderate toxicity observed |

| Skin Irritation | Causes mild irritation |

| Organ Toxicity | Potential liver toxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or esterification. For example, alcohols (e.g., 3-(indol-4-yl)propanol) are converted to methanesulfonate esters using methanesulfonyl chloride (MsCl) under basic conditions (e.g., NaOH in anhydrous dichloromethane). Critical parameters include temperature control (0–5°C), inert atmosphere (argon), and stoichiometric excess of MsCl (1.2–1.5 equivalents) to minimize by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structure of this compound be validated using crystallographic and spectroscopic techniques?

- Methodology : Single-crystal X-ray diffraction (employing SHELX programs ) confirms bond lengths, angles, and stereochemistry. NMR (¹H/¹³C) identifies characteristic signals: methanesulfonate protons at δ 3.0–3.2 ppm (singlet) and isoindole protons at δ 7.5–8.0 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated for C₁₃H₁₄N₂O₅S). Discrepancies in crystallographic data (e.g., puckering parameters) are resolved using Cremer-Pople ring analysis .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Hydrolysis of the methanesulfonate group is a key degradation pathway, forming 1-(1,3-dioxoisoindol-2-yl)propanol. Storage recommendations include desiccated containers at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does 1-(1,3-Dioxoisoindol-2-yl)propyl methanesulfonate act as an alkylating agent in kinase inhibition studies?

- Methodology : The methanesulfonate group acts as a leaving group in Sₙ2 reactions, alkylating nucleophilic residues (e.g., cysteine in kinase ATP-binding pockets). In vitro assays (e.g., PKC inhibition ) use recombinant enzymes and ATP-competitive luminescence assays. Dose-response curves (IC₅₀ determination) require controls like Ro 31-8220 (a known PKC inhibitor) to validate specificity. MS/MS confirms covalent adduct formation .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar methanesulfonate esters?

- Methodology : Comparative structure-activity relationship (SAR) studies analyze substituent effects (e.g., isoindole vs. chlorophenyl groups ). Isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular dynamics simulations model steric/electronic interactions. Contradictions in kinase selectivity are addressed via kinome-wide profiling (e.g., using PamGene platforms) .

Q. How can this compound be utilized in multi-step syntheses of complex alkaloids or heterocycles?

- Methodology : As a key intermediate, the methanesulfonate group facilitates nucleophilic displacement in cross-coupling reactions. For example, in the synthesis of (+)-lysergic acid derivatives , it undergoes Suzuki-Miyaura coupling with boronic esters. Optimized conditions include Pd(PPh₃)₄ catalyst, K₂CO₃ base, and anhydrous DMF at 80°C. Reaction progress is monitored by TLC and quenched with aqueous NH₄Cl.

Q. What analytical challenges arise in detecting by-products during scale-up synthesis, and how are they mitigated?

- Methodology : LC-MS identifies impurities such as unreacted alcohol or dimerized by-products. Process optimization includes adjusting MsCl addition rates and using scavengers (e.g., polymer-bound dimethylaminopyridine) to trap excess reagents. Quality control thresholds (e.g., ≤0.15% impurities) adhere to ICH guidelines .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.